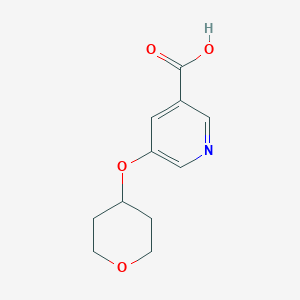
5-(Oxan-4-yloxy)pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by the presence of a pyridine ring substituted with an oxan-4-yloxy group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxan-4-yloxy)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound on an industrial scale.
化学反応の分析
Types of Reactions
5-(Oxan-4-yloxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
科学的研究の応用
5-(Oxan-4-yloxy)pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(Oxan-4-yloxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to 5-(Oxan-4-yloxy)pyridine-3-carboxylic acid include other pyridine derivatives and oxan-4-yloxy-substituted compounds. Examples include:
- 5-Chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid
- Other nicotinic acid derivatives
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with an oxan-4-yloxy group and a carboxylic acid group makes it a valuable compound for various research applications.
特性
IUPAC Name |
5-(oxan-4-yloxy)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-11(14)8-5-10(7-12-6-8)16-9-1-3-15-4-2-9/h5-7,9H,1-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSKQRVQZAHFFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CN=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(o-tolyl)acetamide](/img/structure/B3003090.png)
![4-(4-hydroxyphenyl)-6-(2-hydroxypropyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3003091.png)
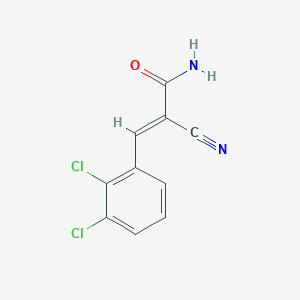
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B3003094.png)
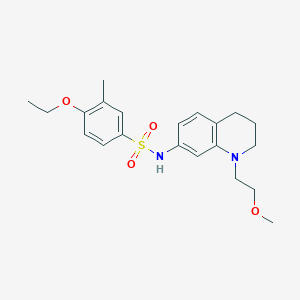
![5-[4-(methylsulfonyl)phenyl]-2H-tetrazole](/img/structure/B3003096.png)
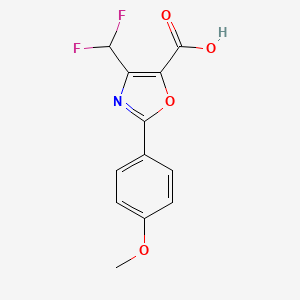
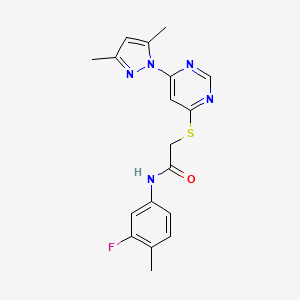
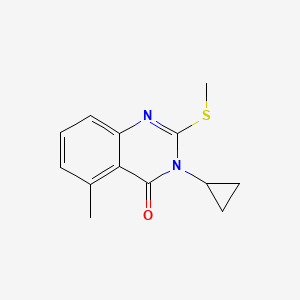
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3003104.png)
![3-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one](/img/structure/B3003105.png)
![N-Ethyl-4,5,6,7-tetrahydro-2-[[2-(4-methoxyphenoxy)acetyl]amino]-benzo[b]thiophene-3-carboxamide](/img/structure/B3003106.png)
![ethyl 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine-4-carboxylate](/img/structure/B3003107.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide](/img/structure/B3003108.png)
